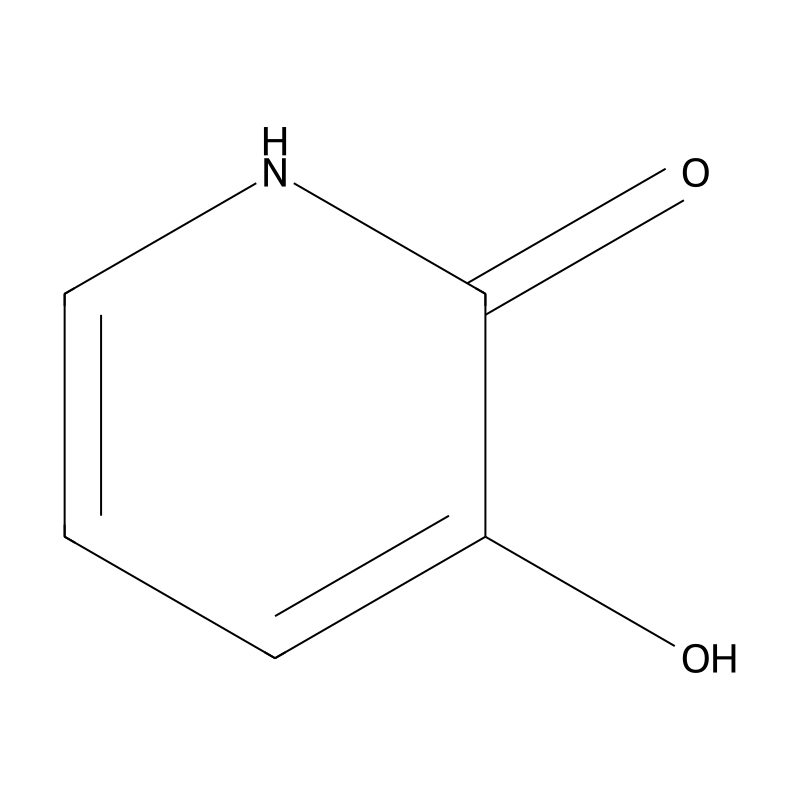

2,3-Dihydroxypyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Origin

2,3-Dihydroxypyridine is a natural product found in the green alga Chlamydomonas reinhardtii [].

Significance

Research on 2,3-Dihydroxypyridine is still in its early stages. However, its presence in a widely studied organism like Chlamydomonas reinhardtii suggests a potential role in cellular processes. Further research is needed to understand its specific function within the algae.

Molecular Structure Analysis

2,3-Dihydroxypyridine has a six-membered aromatic ring structure with nitrogen at position 1. The two hydroxyl groups are attached to carbons 2 and 3 of the pyridine ring. This structure allows for hydrogen bonding and potential interactions with other molecules.

Key Features:

- Aromatic pyridine ring with delocalized electrons

- Two hydroxyl groups capable of hydrogen bonding

Chemical Reactions Analysis

- Acid-Base Reactions: Due to the presence of hydroxyl groups, 2,3-Dihydroxypyridine can act as a Brønsted-Lowry acid, donating protons (H+).

- Oxidation-Reduction Reactions: The aromatic ring and hydroxyl groups can potentially participate in oxidation-reduction reactions.

Synthesis

Information on the specific synthesis of 2,3-Dihydroxypyridine is not readily available in scientific literature.

Decomposition

The thermal decomposition pathways of 2,3-Dihydroxypyridine are unknown and require further investigation.

Physical And Chemical Properties Analysis

- Physical State: Likely a solid at room temperature due to the presence of hydrogen bonding groups.

- Solubility: Potentially soluble in water and polar solvents due to the hydroxyl groups.

- Melting Point and Boiling Point: Data not available, but likely higher than those of pyridine due to the presence of hydroxyl groups.

Natural Occurrence and Biodegradation

Scientists have identified 2,3-DHP as a natural product found in the green algae Chlamydomonas reinhardtii PubChem. Additionally, research has investigated how bacteria in the rumen of sheep degrade 2,3-DHP FEMS Microbiology Ecology.

Chemical Properties and Reactivity

Due to the presence of the hydroxyl groups, 2,3-DHP can exist in different forms (tautomers). Studies explore the factors affecting the stability of these tautomers and how they influence the molecule's reactivity .

Synthetic Applications

Research has explored using 2,3-DHP as a starting material for the synthesis of more complex molecules, such as novel heterocyclic dyes ResearchGate.

- Oxidation: It can be oxidized to yield various products, including pyridine-2,3-dione.

- Complexation: The compound readily forms complexes with metal ions, such as iron(III), in acidic solutions. This property is utilized in analytical chemistry for detecting metal ions through colorimetric methods .

- Acetylation and Benzoylation: When treated with acetic anhydride or benzoyl chloride, 2,3-dihydroxypyridine can form monoacetates or dibenzoates, indicating its reactivity at the hydroxyl groups .

Research indicates that 2,3-dihydroxypyridine exhibits various biological activities:

- Antioxidant Properties: The compound has been shown to possess antioxidant activity, which may contribute to its potential therapeutic applications.

- Antimicrobial Effects: Some studies suggest that it may have antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications .

- Metal Ion Interaction: Its ability to chelate metal ions can influence biological processes and is relevant in studies of metal toxicity and homeostasis.

Several synthesis methods have been developed for 2,3-dihydroxypyridine:

- Hydroxylation of Pyridine Derivatives: One common method involves the hydroxylation of pyridine or its derivatives using reagents like hydrogen peroxide or peracids.

- Reactions with Aldehydes: Another approach includes reacting 2,6-dihydroxypyridine with various aldehydes to produce 2,3-dihydroxypyridine .

- Reduction Reactions: Reduction of corresponding pyridine derivatives can also yield this compound.

2,3-Dihydroxypyridine has several applications across various fields:

- Analytical Chemistry: Utilized in colorimetric assays for metal ion detection due to its complexation properties.

- Pharmaceuticals: Its biological activities suggest potential uses in drug formulation and development.

- Agriculture: Investigated for use as a biopesticide due to its antimicrobial properties.

Studies on the interactions of 2,3-dihydroxypyridine with other compounds reveal its versatility:

- Metal Complex Formation: The compound's ability to form stable complexes with transition metals is significant for both analytical applications and understanding metal ion behavior in biological systems .

- Biological Interactions: Research into its interactions with biomolecules has highlighted its potential role in modulating biological pathways and its effects on enzyme activity.

Several compounds are structurally similar to 2,3-dihydroxypyridine. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Hydroxypyridine | CHN O | Contains one hydroxyl group; used as a precursor. |

| 3-Hydroxypyridine | CHN O | Similar structure but different position of hydroxyl; less studied. |

| 4-Hydroxypyridine | CHN O | Hydroxyl at position four; often used in dye synthesis. |

| 2,6-Dihydroxypyridine | CHN O | Hydroxyls at positions two and six; important for synthetic routes. |

The uniqueness of 2,3-dihydroxypyridine lies in its specific arrangement of hydroxyl groups which influences its reactivity and biological properties compared to other dihydroxypyridines.